molecular formula C5ClF9O3 B3031350 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride CAS No. 261503-81-5

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride

Cat. No. B3031350
M. Wt: 314.49 g/mol
InChI Key: BKZHJOQMNQCFAE-UHFFFAOYSA-N
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Description

The compound "2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride" is a highly fluorinated acetyl chloride derivative. While the specific compound is not directly mentioned in the provided papers, the research does cover a range of fluorinated compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of such complex molecules.

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of sulfonating agents, diazo reagents, and ionic liquids as catalysts. For instance, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride is synthesized and used as a sulfonating agent for amines, indicating the versatility of sulfonating agents in the synthesis of fluorinated compounds . Additionally, 2-diazo-3,3,3-trifluoropropionyl chloride is synthesized from trifluorodiazoethane and phosgene, which suggests that diazo reagents can be used to introduce fluorine atoms into organic molecules .

Molecular Structure Analysis

The molecular structure of fluorinated acetyl chlorides can be complex, with the presence of multiple fluorine atoms influencing the geometry of the molecule. Gas electron diffraction studies have been used to determine the geometric structures of similar compounds, such as trifluoroacetyl chloride and chlorodifluoroacetyl chloride . These studies reveal the orientation of fluorine atoms and the overall conformation of the molecule, which are critical for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions. For example, the trifluoroacetyl group has been used as a protecting group for amines, which can then be deprotected under specific conditions . The presence of fluorine atoms can also affect the stability of carbocations, as observed in the formation of stable carbocations from trityl chlorides in the presence of metal cations . This indicates that fluorinated acetyl chlorides may also form stable intermediates in certain reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the high electronegativity and small size of fluorine atoms. These properties include acid stability, as seen in the derivatives of 2-diazo-3,3,3-trifluoropropionyl chloride , and the ability to form stable carbocations . The presence of fluorine can also lead to unique interactions with other molecules, as demonstrated by the synthesis of novel trifluoromethylated β-acetal-diols .

Scientific Research Applications

Synthesis and Characterization

  • Novel Fluoroether-Substituted Phthalocyanines : This compound is used in synthesizing fluoroether-substituted phthalocyanines, which are synthesized through a process involving metallophthalocyanines prepared in the presence of zinc, cobalt, or nickel salts. These new compounds are characterized by various spectroscopic methods and found to be soluble in polar solvents like acetone and THF (Gürol, Gümüş & Ahsen, 2012).

  • Chemoenzymatic Synthesis : This compound has been used in the chemoenzymatic synthesis of sialidase inhibitors. Specifically, it has been employed as a fluorous protecting group in the transformation of N-acetyl-D-mannosamine to Neu5Ac derivatives, contributing to the development of potent sialidase inhibitors (Ikeda, Mori & Sato, 2006).

Synthesis of Other Chemical Compounds

  • Synthesis of [14C1]Squaric Acid : The compound has been utilized in the multi-step synthesis of [14C1]squaric acid. This process involves bromination, ethoxide displacement, and reaction with phthaloyl dichloride, showcasing its role in complex organic synthesis (Heys & Chew, 1984).

  • Fluorination in Organic Chemistry : It has also been used in reactions involving carboxylic and perfluorocarboxylic acid fluorides with (acyloxymethyl)dimethylethoxysilanes, indicating its utility in specific fluorination reactions in organic chemistry (Andrianov, Dabagova, Shokina & Knunyants, 1974).

Safety And Hazards

This would involve a review of the compound’s safety data, including any known hazards associated with its use or handling, and any necessary safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or mechanisms of action.


properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF9O3/c6-1(16)2(7,8)17-3(9,10)4(11,12)18-5(13,14)15
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZHJOQMNQCFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF9O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379711
Record name 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride

CAS RN

261503-81-5
Record name 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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